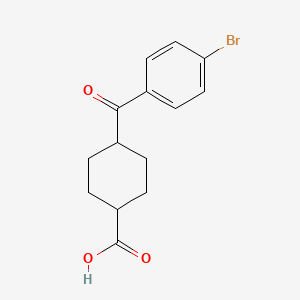
cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 311.18 and its IUPAC name is 4-(4-bromobenzoyl)cyclohexanecarboxylic acid . The compound is not chirally pure as it contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for the compound is1S/C14H15BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18)/t9-,11+ . This indicates the presence of a bromobenzoyl group attached to a cyclohexane ring, with a carboxylic acid group also attached to the cyclohexane ring. Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H15BrO3 . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.Scientific Research Applications
Structural and Reactivity Studies
- The structural aspects of similar compounds have been a focus in research. For example, a study by Sillanpää, Csende, and Stájer (1995) on a compound prepared by the reaction of cis-2-(4-methylbenzoyl)cyclohexane-carboxylic acid highlights the importance of structural analysis in understanding chemical properties (Sillanpää, Csende, & Stájer, 1995).
Synthesis and Preparation
- Research by Bekkum, Graaf, Minnen‐Pathuis, Peters, and Wepster (2010) detailed the synthesis of related cyclohexane derivatives, emphasizing the significance of synthetic methods in developing such compounds (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
- A study by Szakonyi, Fülöp, Bernáth, Török, & Péter (1998) on the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers from cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid further demonstrates the versatility in synthesizing structurally diverse compounds (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Catalysis and Chemical Reactions
- Feuerstein, Laurenti, Bougeant, Doucet, and Santelli (2001) reported on the catalytic applications of similar compounds, showcasing the potential of these substances in facilitating chemical reactions (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Analytical Method Development
- The development of analytical methods for detecting metabolites of pyrethroids, as investigated by Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, and Akhtar (1999), highlights the role of these compounds in environmental and biological analysis (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Molecular and Conformational Analysis
- Yanaka, Enomoto, Inoue, and Chǔjǒ (1981) explored the molecular conformations of similar compounds, providing insights into their chemical behavior and potential applications (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid are currently unknown. The compound is a chiral molecule , which means it can interact differently with various biological targets depending on the orientation of its atoms
Mode of Action
The presence of a bromobenzoyl group and a carboxylic acid group in its structure suggests that it may interact with its targets through these functional groups .
properties
IUPAC Name |
4-(4-bromobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFBIELJDOHRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

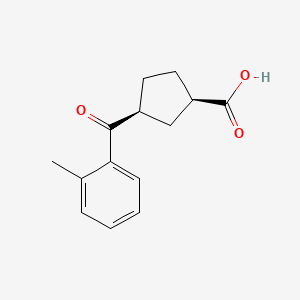
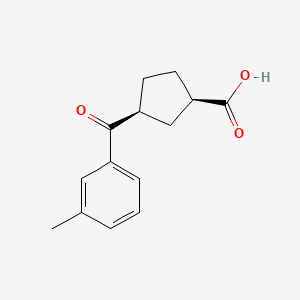
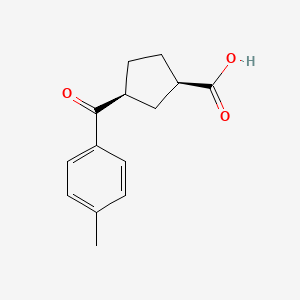
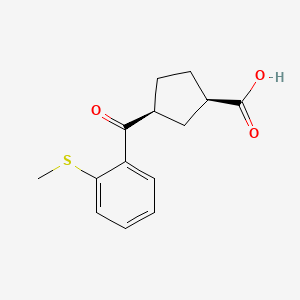




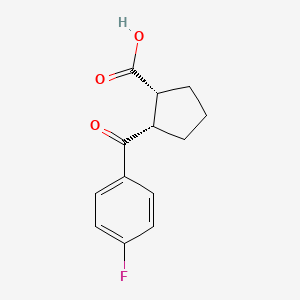
![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323805.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323807.png)